Product packaging for Dimethyl 2-(2,4-dinitrophenyl)malonate(Cat. No.:CAS No. 59562-41-3)

Dimethyl 2-(2,4-dinitrophenyl)malonate

Cat. No.: B2451533
CAS No.: 59562-41-3
M. Wt: 298.207
InChI Key: YFDXRBRLHPIEKO-UHFFFAOYSA-N
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Description

Contextualization within Advanced Malonate Chemistry

Malonic acid esters, such as dimethyl malonate, are foundational reagents in organic synthesis, primarily due to the acidity of the α-carbon (the carbon adjacent to both carbonyl groups). wikipedia.org This acidity allows for easy deprotonation by a base to form a stabilized carbanion, which is a potent nucleophile. This reactivity is the cornerstone of several name reactions and synthetic strategies.

The Malonic Ester Synthesis is a classic method for preparing substituted acetic acids. The process involves the alkylation of the malonate enolate followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. wikipedia.orgmasterorganicchemistry.com This sequence effectively allows the malonic ester to function as a -CH2COOH synthon. wikipedia.org

Beyond this traditional role, malonates are extensively used in a variety of advanced synthetic transformations:

Michael Addition: As soft nucleophiles, malonate enolates readily participate in Michael or 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds. dtic.mil This reaction is a powerful tool for carbon-carbon bond formation. researchgate.net

Knoevenagel Condensation: Malonates react with aldehydes and ketones in the Knoevenagel condensation to form alkylidene or arylidene malonates, which are themselves versatile synthetic intermediates.

Cyclocondensation Reactions: Malonic acid derivatives are key building blocks for the synthesis of a wide array of heterocyclic compounds. They can react with dinucleophiles like urea (B33335) or amidines to form six-membered rings, such as barbituric acids. nih.govmdpi.com

Palladium-Catalyzed Reactions: Modern organometallic chemistry has further expanded the utility of malonates. For instance, palladium-catalyzed reactions of allylic esters of malonates can generate palladium enolates, which can then undergo various transformations like reductive elimination or aldol (B89426) condensation. nih.gov

The substitution of a hydrogen on the α-carbon of dimethyl malonate with a 2,4-dinitrophenyl group, as in Dimethyl 2-(2,4-dinitrophenyl)malonate, modifies this reactivity profile, making the compound a substrate for studying nucleophilic substitution reactions and other advanced transformations.

Table 1: Key Synthetic Reactions Involving Malonate Esters

Reaction Name Description General Application
Malonic Ester Synthesis Alkylation of a malonate enolate, followed by hydrolysis and decarboxylation. wikipedia.org Synthesis of substituted acetic acids. wikipedia.org
Michael Addition Conjugate 1,4-addition of a malonate enolate to an α,β-unsaturated carbonyl compound. dtic.mil Carbon-carbon bond formation. researchgate.net
Knoevenagel Condensation Condensation reaction between an active methylene (B1212753) compound (like malonate) and a carbonyl compound. Synthesis of substituted alkenes.
Cyclocondensation Reaction with dinucleophiles to form heterocyclic rings. nih.gov Synthesis of barbiturates and other heterocycles. nih.govmdpi.com

Significance of the 2,4-Dinitrophenyl Moiety in Organic Transformation Studies

The 2,4-dinitrophenyl (DNP) group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the molecule to which it is attached. Its importance in organic chemistry stems from several key roles:

Activation towards Nucleophilic Aromatic Substitution (SNAr): The primary significance of the DNP group is its ability to activate an aromatic ring for SNAr reactions. The two strongly electron-withdrawing nitro groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the attack of a nucleophile and the displacement of a leaving group from the aromatic ring. semanticscholar.orgresearchgate.net

Excellent Leaving Group: In many reactions, the 2,4-dinitrophenoxide ion is an excellent leaving group. Its stability is derived from the delocalization of the negative charge across the aromatic ring and the two nitro groups. semanticscholar.org Studies on the hydrazinolysis of various 2,4-dinitrobenzene derivatives have shown that the departure of the leaving group can be the rate-determining step in the SNAr mechanism. researchgate.netccsenet.orgsemanticscholar.org

Derivatizing Agent: The reactivity of the DNP moiety is famously exploited in 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reagent reacts with aldehydes and ketones to form brightly colored yellow, orange, or red 2,4-dinitrophenylhydrazone precipitates. askfilo.compearson.com This classic qualitative test is highly specific for aldehydes and ketones, as the reaction does not occur with other carbonyl-containing functional groups like carboxylic acids or esters. askfilo.comontosight.ai The formation of these crystalline derivatives also provides a method for the characterization of carbonyl compounds. researchgate.net

Acyl Transfer Studies: The DNP group is also used as a leaving group in studies of acyl transfer reactions. For example, the reactions of 2,4-dinitrophenyl furoates have been investigated to understand whether the mechanism is stepwise or concerted, with the DNP group facilitating the nucleophilic attack at the acyl carbon. mdpi.com

In this compound, the DNP group is attached to the central carbon of the malonate. This structure is primarily designed for studying nucleophilic substitution reactions where the malonate itself might act as a leaving group or where the DNP moiety influences the reactivity of the adjacent ester groups.

Historical Trajectory and Foundational Contributions to Malonate-Nitroarene Chemistry

The history of malonate-nitroarene chemistry is a story of the convergence of two distinct but important branches of organic chemistry.

The journey began in the mid-19th century. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org Shortly after, in the 1860s, methods for its synthesis from chloroacetic acid were developed, establishing its place as a readily accessible chemical. wikipedia.org This availability spurred the development of its synthetic applications, leading to the malonic ester synthesis, a cornerstone of organic chemistry for creating carbon-carbon bonds. wikipedia.org

Separately, the field of aromatic nitro compounds gained prominence in the latter half of the 19th century, driven by the burgeoning synthetic dye industry. The nitration of aromatic compounds became a fundamental industrial process. numberanalytics.com The strong electronic effects of the nitro group were recognized early on, particularly its ability to activate aromatic rings toward nucleophilic attack.

The deliberate combination of these two fields—the nucleophilic potential of malonates and the electrophilic, activating nature of nitroarenes—represents a more modern development, largely from the 20th century. Early work likely focused on simple condensation and substitution reactions. For example, the Michael reaction, a versatile method for carbon-carbon bond formation, was explored for reacting carbanions like those from malonates with nitroalkenes. dtic.mil

The synthesis of compounds where a nitroaromatic group is directly attached to the α-carbon of a malonate, such as this compound, is a specific advancement aimed at mechanistic studies. These molecules are designed probes to investigate reaction pathways, transition states, and the effects of leaving groups in nucleophilic substitution reactions. semanticscholar.orgresearchgate.net The foundational work on SNAr mechanisms provided the theoretical framework to understand and predict the behavior of such compounds, cementing the importance of combining malonate and nitroarene functionalities in physical organic chemistry.

Overview of Research Trajectories in Related Chemical Disciplines

The chemistry of malonates and nitroaromatic compounds, including specialized molecules like this compound, continues to influence several areas of chemical research. The unique reactivity offered by these structures provides tools and building blocks for various applications.

Pharmaceutical and Agrochemical Synthesis: Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.comorgchemres.org The ability to functionalize molecules using nitration and subsequent transformations is a key strategy. Malonates are also vital, for instance, in the synthesis of barbiturates, a class of sedative drugs. wikipedia.org The combination of these functionalities allows for the construction of complex molecular scaffolds with potential biological activity.

Heterocyclic Chemistry: Malonates are versatile precursors for synthesizing a wide range of heterocyclic compounds. nih.gov By reacting malonates with various dinucleophiles, chemists can construct rings that form the core of many biologically active molecules. The incorporation of a nitroaryl moiety can be used to modulate the electronic properties and reactivity of the resulting heterocyclic system.

Development of Novel Synthetic Methods: Research continues to focus on developing new ways to form carbon-nitrogen and carbon-carbon bonds, which are central to organic synthesis. orgchemres.org Compounds that combine the malonate and nitroarene motifs serve as platforms for discovering and optimizing new reactions, including those that are more efficient and environmentally friendly ("green chemistry"). semanticscholar.org

Materials Science: Nitro-substituted compounds are often high-energy materials. The reactivity of nitro- and fluoronitro-substituted malonates makes them valuable intermediates for the synthesis of polymers used in propellants and explosives. dtic.mil

Table 2: Physicochemical Properties of Dimethyl Malonate

Property Value
Chemical Formula C₅H₈O₄
Molar Mass 132.115 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 1.154 g/cm³ wikipedia.org
Melting Point -62 °C wikipedia.org
Boiling Point 180 to 181 °C wikipedia.org
CAS Number 108-59-8 spectrabase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O8 B2451533 Dimethyl 2-(2,4-dinitrophenyl)malonate CAS No. 59562-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-(2,4-dinitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDXRBRLHPIEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches for Dimethyl 2 2,4 Dinitrophenyl Malonate

Regiospecific Alkylation Strategies of Malonate Esters

The alkylation of dimethyl malonate at the α-carbon (the carbon adjacent to both carbonyl groups) is a cornerstone of its chemistry. The formation of Dimethyl 2-(2,4-dinitrophenyl)malonate is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, which falls under the broader category of C-alkylation.

Base-Mediated C-Alkylation Protocols (e.g., Potassium Carbonate, Cesium Carbonate, Sodium Ethoxide)

The initial and crucial step in the alkylation of dimethyl malonate is the deprotonation of the α-carbon to form a resonance-stabilized enolate. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orgwikipedia.orgyoutube.com The acidity of these protons (pKa ≈ 13) allows for the use of a variety of bases. masterorganicchemistry.com The choice of base can influence reaction efficiency, yield, and substrate compatibility.

Sodium Ethoxide (NaOEt): A classic and strong base commonly used in malonic ester synthesis. wikipedia.orgyoutube.com It effectively generates the malonate enolate, which can then act as a potent nucleophile. wikipedia.org To prevent transesterification, the alkoxide base should match the alcohol component of the ester (e.g., sodium ethoxide with diethyl malonate, sodium methoxide (B1231860) with dimethyl malonate). wikipedia.org

Potassium Carbonate (K₂CO₃): A milder and more versatile base, often used in polar aprotic solvents like Dimethylformamide (DMF). It is effective in promoting C-alkylation and is particularly useful in SNAr reactions.

Cesium Carbonate (Cs₂CO₃): This base has shown excellent efficacy in promoting the alkylation of active methylene (B1212753) compounds. It is known for its high solubility in organic solvents and for facilitating reactions that may be sluggish with other bases.

These bases mediate the formation of the key enolate intermediate, which is poised to react with a suitable electrophile.

Comparison of Bases in Malonate Alkylation
BaseTypical StrengthCommon SolventsKey Characteristics & Remarks
Sodium Ethoxide (NaOEt)StrongEthanol (B145695)Classic base for malonic ester synthesis; must match ester to avoid transesterification. wikipedia.org
Potassium Carbonate (K₂CO₃)ModerateDMF, Acetonitrile (B52724)Heterogeneous base, effective and economical for SNAr reactions.
Cesium Carbonate (Cs₂CO₃)ModerateDMF, DMSOHigh solubility and reactivity; often provides higher yields in difficult alkylations.

Nucleophilic Aromatic Substitution (SNAr) with Activated Nitroarenes

The most direct and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of the dimethyl malonate enolate on an aromatic ring that is highly activated by electron-withdrawing groups.

The 2,4-dinitrophenyl group is an excellent electrophile for SNAr reactions. The two nitro groups strongly withdraw electron density from the aromatic ring, particularly at the positions ortho and para to them, making the carbon atom attached to the leaving group highly susceptible to nucleophilic attack. A common substrate for this reaction is 2,4-dinitrochlorobenzene. The reaction proceeds via an addition-elimination mechanism, involving the formation of a stable Meisenheimer complex intermediate.

A typical procedure involves reacting dimethyl malonate with an activated 2,4-dinitrophenyl derivative (e.g., 2,4-dinitrobenzene sulfonic acid or 2,4-dinitrochlorobenzene) in a polar aprotic solvent like DMSO or DMF, using a base such as cesium carbonate or potassium carbonate.

Utilization of Specific Electrophiles (e.g., Alkyl Halides, Allyl Halides)

While the primary electrophile for the synthesis of the title compound is an activated nitroarene, the broader context of malonic ester synthesis heavily relies on alkyl and allyl halides. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org The enolate generated from dimethyl malonate readily participates in SN2 reactions with these electrophiles. masterorganicchemistry.com This versatility allows for the introduction of one or two alkyl or allyl groups at the α-carbon. organicchemistrytutor.commasterorganicchemistry.com This foundational reactivity underscores the nucleophilic character of the malonate enolate, which is harnessed in the SNAr reaction with the more complex dinitrophenyl electrophile. Furthermore, this compound itself can be further alkylated using these electrophiles by repeating the deprotonation and alkylation sequence.

Aromatic Functionalization via Nitration and Condensation Reactions

Alternative strategies for synthesizing this compound involve creating the dinitrophenyl moiety on a pre-existing molecule through nitration or building the structure through condensation reactions.

Direct Introduction of the Dinitrophenyl Group through Nitration

A theoretical approach to the synthesis involves starting with dimethyl 2-phenylmalonate and introducing the two nitro groups via electrophilic aromatic substitution. This would require a nitration reaction, typically using a mixture of nitric acid and sulfuric acid.

However, this route presents significant chemical challenges. The malonate group is an ortho, para-director, but it is also deactivating. More importantly, the reaction conditions required for dinitration are harsh and could lead to hydrolysis of the ester groups or other side reactions. Achieving the specific 2,4-dinitro substitution pattern selectively would be difficult. While nitration is a fundamental process in aromatic chemistry, its application for the direct synthesis of this compound from a phenylmalonate precursor is not a commonly documented or synthetically viable method. A patent exists for the nitration of dialkyl malonates themselves to produce dialkyl mononitromalonates, but this involves substitution at the central carbon, not an attached aromatic ring. google.com

Condensation Reactions Involving Dinitrobenzaldehyde Derivatives

A plausible alternative synthetic route is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone. google.compatsnap.com In this context, dimethyl malonate can be condensed with 2,4-dinitrobenzaldehyde. organicchemistrytutor.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt. google.compatsnap.com

The initial product of this condensation is a dinitrophenylidene malonate, an α,β-unsaturated compound. Subsequent reduction of the carbon-carbon double bond would be necessary to yield the final target compound, this compound. This multi-step approach, while less direct than the SNAr method, represents a viable synthetic strategy based on fundamental organic reactions.

Summary of Synthetic Strategies
MethodDescriptionAdvantagesDisadvantages
SNAr ReactionNucleophilic attack of malonate enolate on an activated nitroarene (e.g., 2,4-dinitrochlorobenzene).Direct, efficient, high-yielding, and the most common method.Requires a highly activated aromatic substrate with a good leaving group.
Direct NitrationElectrophilic nitration of a dimethyl phenylmalonate precursor.Conceptually simple.Not synthetically viable; harsh conditions, poor selectivity, and potential for side reactions.
Knoevenagel CondensationBase-catalyzed reaction of dimethyl malonate with 2,4-dinitrobenzaldehyde, followed by reduction.Utilizes common and well-established reactions.Indirect, multi-step process requiring a final reduction step.

Dimethyl Malonate as a C1-Synthon in Aromatic Functionalization

Dimethyl malonate serves as a versatile C1-synthon, a single-carbon building block, for the functionalization of aromatic systems. In the synthesis of this compound, it participates in a nucleophilic aromatic substitution (SNAr) reaction. The reaction is initiated by the deprotonation of the α-carbon of dimethyl malonate using a suitable base, which generates a stabilized carbanion (enolate). This enolate is a potent nucleophile.

The target aromatic ring, substituted with two electron-withdrawing nitro groups, is highly electron-deficient. This electronic characteristic makes it susceptible to nucleophilic attack. The dimethyl malonate enolate attacks the carbon atom bearing a leaving group (typically a halogen, such as in 2,4-dinitrochlorobenzene), leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group re-establishes the aromaticity of the ring, yielding the final product, this compound. This process effectively attaches the dicarbonyl-substituted carbon atom of the malonate directly to the aromatic ring. This strategy is a cornerstone of the malonic ester synthesis, which allows for the creation of complex carboxylic acids and other derivatives.

Multicomponent Reaction (MCR) Paradigms in Target Compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient synthetic paradigm. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to conceptualize streamlined synthetic routes. Malonates and their derivatives are frequent participants in MCRs, often providing the central carbon scaffold.

For instance, a hypothetical one-pot synthesis could involve the reaction of a 2,4-dinitrophenyl precursor, such as 2,4-dinitrobenzaldehyde, with dimethyl malonate and another component in the presence of a catalyst. Such reactions are prized for their atom economy, reduced waste generation, and operational simplicity by avoiding the isolation of intermediates. The development of an MCR pathway for this compound would offer a significant improvement over traditional stepwise methods, aligning with the principles of green chemistry.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The successful synthesis of this compound hinges on the careful control of various reaction parameters to maximize product yield and minimize the formation of impurities.

The choice of solvent is critical in SNAr reactions involving malonate esters. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, enhancing its reactivity. Furthermore, they help stabilize the charged Meisenheimer complex intermediate. Solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are particularly effective for these reasons. Other solvents like Dichloroethane and Toluene may also be employed, with the optimal choice depending on the specific base and reaction temperature.

SolventTypeKey Characteristics and Impact on ReactionTypical Application Example
Dimethylformamide (DMF)Polar AproticExcellent at stabilizing the Meisenheimer complex; promotes high reaction rates.Synthesis of aryl malonates under reflux.
Dimethyl sulfoxide (DMSO)Polar AproticHighly polar, effectively solvates cations and accelerates SNAr reactions. Often allows for lower reaction temperatures.Synthesis of substituted malonates at room temperature.
DichloroethaneNonpolar AproticLess effective at stabilizing charged intermediates compared to polar aprotic solvents. May require higher temperatures or stronger bases.Used in some multicomponent reactions.
TolueneNonpolar AproticOften used for reactions requiring azeotropic removal of water or at higher temperatures. Less ideal for SNAr reactions.Employed in Michael additions of malonates.

Reaction temperature and duration are interdependent parameters that must be optimized to achieve a balance between reaction rate and product stability. Higher temperatures generally accelerate the reaction but can also lead to the decomposition of the starting materials or the desired product, as well as promote side reactions. For the synthesis of this compound, conditions can range from room temperature for extended periods to moderate heating (e.g., 60-80°C) for shorter durations to drive the reaction to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal endpoint and prevent the formation of degradation products.

Temperature ProfileTypical DurationAnticipated OutcomeConsiderations
Room Temperature (20-25°C)8-24 hoursHigher selectivity, minimized side reactions.The reaction may be slow and may not proceed to completion.
Moderate Heat (50-80°C)2-6 hoursIncreased reaction rate, good balance of yield and purity.Optimal for many SNAr reactions to ensure completion without significant degradation.
High Heat (Reflux)1-5 hoursFastest reaction rate.Increased risk of side reactions, such as decarboxylation or solvent decomposition.

A primary side reaction in syntheses involving malonic esters is decarboxylation, which is the loss of a carboxyl group as carbon dioxide. This typically occurs under harsh conditions, particularly upon heating in the presence of acid or base after the ester groups have been hydrolyzed to carboxylic acids. The strong electron-withdrawing nature of the 2,4-dinitrophenyl group makes the resulting malonic acid derivative particularly prone to decarboxylation.

To minimize this undesired reaction, several strategies can be employed:

Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions prevents the hydrolysis of the ester groups, which is the necessary first step for decarboxylation.

Controlled Temperature: Avoiding excessive heat during the reaction and workup is crucial, as decarboxylation is thermally promoted.

Non-hydrolytic Workup: The reaction mixture should be processed using non-aqueous or carefully controlled pH conditions to prevent ester cleavage.

Choice of Base: Using a non-nucleophilic base for the initial deprotonation can help avoid side reactions at the ester carbonyl groups.

Advanced Purification and Isolation Techniques for Research Applications

Obtaining this compound in high purity is essential for its use in further research applications. A multi-step purification protocol is often necessary to remove unreacted starting materials, the base, and any side products.

Commonly employed techniques include:

Aqueous Workup: After the reaction is complete, a carefully executed aqueous wash can remove water-soluble impurities.

Solvent Extraction: The product is extracted from the aqueous layer into an appropriate organic solvent.

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Column Chromatography: For separating compounds with similar polarities, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, allowing for the separation of the desired product from impurities. Specialized techniques, such as using a molecularly imprinted adsorption column, can also be employed for highly specific separations.

TechniquePurposeDescription
FiltrationRemoval of solid impurities/byproducts.Passing the reaction mixture or solution through a filter medium to separate solid particles from the liquid.
Rotary EvaporationBulk solvent removal.Efficient removal of solvent from a solution under reduced pressure, leaving behind the non-volatile product.
RecrystallizationHigh-purity isolation of solid products.Dissolving the crude solid in a hot solvent and allowing it to cool, forming pure crystals.
Column ChromatographySeparation of complex mixtures.Separating components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase flows through it.
Reduced Pressure DistillationPurification of high-boiling point liquids.Distillation at a pressure below atmospheric pressure, allowing liquids to boil at lower temperatures to prevent decomposition.

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity of Dimethyl 2 2,4 Dinitrophenyl Malonate

Mechanistic Pathways of Malonate-Derived Reactivity

The reactivity originating from the malonate portion of the molecule is centered on the α-carbon, which is positioned between two carbonyl groups and adjacent to the dinitrophenyl ring.

Dynamics of Enolate Formation and Subsequent Carbon-Carbon Bond Coupling

The hydrogen atom on the α-carbon of dimethyl 2-(2,4-dinitrophenyl)malonate is significantly acidic. This acidity is a result of its position between two electron-withdrawing ester groups and, notably, the powerful inductive and resonance effects of the 2,4-dinitrophenyl ring. In the presence of a suitable base, such as a sodium alkoxide, this proton is readily abstracted to form a resonance-stabilized enolate ion. masterorganicchemistry.commlsu.ac.in The negative charge of the resulting carbanion is delocalized over the two adjacent carbonyl groups, enhancing its stability. mlsu.ac.in

This enolate is a potent nucleophile and can participate in carbon-carbon bond formation via nucleophilic substitution reactions, most commonly with alkyl halides. libretexts.org The reaction proceeds through a standard SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. libretexts.orgopenochem.org This alkylation step is a cornerstone of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides and being less effective with sterically hindered secondary or tertiary halides. libretexts.org

Interactive Table: Alkylation of this compound
StepDescriptionMechanismKey Intermediates
1. Enolate Formation Deprotonation of the α-carbon using a base (e.g., NaOCH₃).Acid-Base ReactionResonance-stabilized enolate ion.
2. C-C Bond Coupling The enolate acts as a nucleophile, attacking an alkyl halide (R-X).SN2 ReactionTransition state involving the enolate and alkyl halide.

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Dinitrophenyl Systems

The 2,4-dinitrophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resist attack by nucleophiles, but the presence of strong electron-withdrawing groups, such as the two nitro groups on the ring, activates them for such reactions. wikipedia.orgallbestessays.commasterorganicchemistry.com The formation of the title compound itself often proceeds via an SNAr reaction, for instance, between a 1-halo-2,4-dinitrobenzene and the enolate of dimethyl malonate. cdnsciencepub.com

The SNAr mechanism is a two-step addition-elimination process: allbestessays.comscribd.com

Addition of the Nucleophile: The nucleophile (e.g., the malonate enolate) attacks the carbon atom bearing the leaving group (such as a halide). This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. allbestessays.comsemanticscholar.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group. allbestessays.comlibretexts.org

The stability of the Meisenheimer complex is critical to the feasibility of the SNAr reaction. The nitro groups at the ortho and para positions relative to the site of attack play a crucial role in stabilizing the negative charge of the intermediate through resonance delocalization. wikipedia.orgdokumen.pub This stabilization lowers the activation energy of the first step, facilitating the reaction. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactivity of the Dinitrophenyl Moiety

In stark contrast to its high reactivity towards nucleophiles, the dinitrophenyl moiety in this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). The two nitro groups are powerful electron-withdrawing substituents that pull electron density from the benzene (B151609) ring. allbestessays.comdokumen.pub This reduction in electron density makes the ring much less attractive to electrophiles. ncert.nic.in

While electrophilic attack is highly unfavorable, if it were to occur under forcing conditions, the nitro groups would act as meta-directors. allbestessays.comncert.nic.in However, for practical purposes, the dinitrophenyl ring in this compound is considered inert to common electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation.

Comprehensive Analysis of Functional Group Interconversions

The ester functional groups of this compound are key sites for chemical transformations.

Ester Hydrolysis and Transesterification Mechanisms

The two methyl ester groups can be hydrolyzed to the corresponding carboxylic acid functionalities under either acidic or basic conditions. masterorganicchemistry.com

Base-catalyzed hydrolysis (saponification): This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, followed by the elimination of a methoxide (B1231860) ion to form a carboxylate salt, which is then protonated in an acidic workup.

Acid-catalyzed hydrolysis: This mechanism involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a water molecule.

Following hydrolysis, the resulting 2-(2,4-dinitrophenyl)malonic acid is highly prone to decarboxylation upon heating. wikipedia.org This is a common feature of malonic acids, where one of the carboxylic acid groups is readily lost as carbon dioxide, yielding a substituted acetic acid. Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that vigorous hydrolysis can directly lead to the decarboxylated product, 2-(perfluorophenyl)acetic acid. beilstein-journals.org A similar outcome is expected for the dinitrophenyl derivative.

Transesterification can also occur, where one alcohol group in an ester is replaced by another. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with ethanol (B145695) in the presence of an acid or ethoxide catalyst would lead to the formation of the corresponding diethyl ester. This process is an equilibrium reaction, and it is often driven to completion by using a large excess of the new alcohol. wikipedia.org

Selective Oxidation Reactions (e.g., Allyl Group Transformations)

The this compound molecule contains functional groups (nitro, ester) that are generally stable under specific oxidative conditions. This stability allows for the selective oxidation of other functional groups that may have been introduced into the molecule, for example, via the alkylation of the α-carbon (as described in section 3.1.1).

For instance, if an allyl group were attached to the α-carbon, its double bond could undergo various selective oxidation reactions. Mild oxidizing agents can be employed to transform the allyl group without affecting the dinitrophenyl or ester moieties. Research has shown that functional groups such as nitro and ester are tolerated in selective oxidations using reagents like manganese dioxide (MnO₂). nih.gov

Interactive Table: Potential Selective Oxidations of an Allyl-Substituted Derivative
Reaction TypeReagent ExampleProduct Functional GroupNotes
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)EpoxideForms a three-membered cyclic ether.
Dihydroxylation Osmium tetroxide (OsO₄), followed by NaHSO₃Diol (vicinal)Adds two hydroxyl groups across the double bond.
Oxidative Cleavage Ozone (O₃), followed by a reductive workup (e.g., Zn/H₂O)Aldehydes/KetonesCleaves the C=C bond to form carbonyl compounds.

These transformations highlight the utility of this compound as a scaffold, where the core structure is robust enough to allow for a wide range of subsequent chemical modifications on appended side chains. researchgate.netorganic-chemistry.orgharvard.edu

Controlled Reduction of Nitro Groups to Corresponding Amines

The reduction of the two nitro groups on the aromatic ring of this compound to their corresponding amines is a critical transformation that opens pathways to a variety of heterocyclic compounds and other complex molecules. The presence of two nitro groups, however, presents a challenge in achieving selective reduction. The reactivity of each nitro group is influenced by its position relative to the bulky dimethyl malonate substituent and the other nitro group.

The selective reduction of one nitro group over the other is often desirable. In related dinitroaryl compounds, selective reduction can be achieved by carefully choosing reagents and reaction conditions. For instance, in 2,4-dinitrophenol, the ortho nitro group is preferentially reduced, a phenomenon attributed to the inductive electron-withdrawing effect of the nearby hydroxyl group, which enhances the electrophilicity of the ortho nitro group. researchgate.net A similar regioselectivity can be anticipated for this compound, where the electron-withdrawing nature and steric bulk of the malonate group at C1 would likely influence the reactivity of the C2 (ortho) versus the C4 (para) nitro group.

Commonly employed methods for nitro group reduction include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. The choice of catalyst, solvent, pressure, and temperature can be tuned to favor the mono-reduction product. Chemical reducing agents also offer a high degree of selectivity.

Table 1: Reagents for Controlled Nitro Group Reduction

Reagent/Catalyst Typical Conditions Selectivity
H₂, Pd/C Low pressure, room temp. Can be tuned for mono- or di-reduction
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution Often selective for one nitro group
Tin(II) Chloride (SnCl₂) Acidic media (e.g., HCl) Effective for converting nitro to amine

The stepwise reduction would first yield Dimethyl 2-(2-amino-4-nitrophenyl)malonate or Dimethyl 2-(4-amino-2-nitrophenyl)malonate, followed by the formation of Dimethyl 2-(2,4-diaminophenyl)malonate upon complete reduction. The resulting amino groups can then be utilized in subsequent synthetic steps, such as diazotization or condensation reactions.

Mechanistic Insights into Decarboxylation Processes

The malonate ester functionality in this compound can undergo decarboxylation, typically after hydrolysis of the diester to the corresponding malonic acid. The decarboxylation of malonic acids and their derivatives, particularly β-keto acids, is a well-established reaction that proceeds upon heating. masterorganicchemistry.com The mechanism involves the formation of a cyclic, six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable final product. masterorganicchemistry.comyoutube.com

For this compound, the process would be initiated by hydrolysis to 2-(2,4-dinitrophenyl)malonic acid. Upon heating, this diacid would readily lose one molecule of CO₂, passing through a cyclic transition state to yield an enol, which then tautomerizes to 2-(2,4-dinitrophenyl)acetic acid.

Recent advances have explored alternative decarboxylation methods, such as organic photoredox catalysis. This approach has been successfully applied to the direct double decarboxylation of malonic acid derivatives. nih.govacs.orgresearchgate.net The mechanism involves a photocatalyst, such as an acridinium (B8443388) salt, which, upon excitation by visible light, oxidizes the carboxylate. nih.govresearchgate.net This generates a radical intermediate that subsequently loses CO₂. The resulting radical is then reduced and protonated to afford the final product. Kinetic analyses of these photoredox reactions show first-order kinetics with respect to the carboxylate, with the oxidation of the carboxylate being the likely turnover-limiting step. acs.orgresearchgate.net Aryl malonic acid derivatives have been observed to be particularly good substrates for this transformation. nih.gov

Steric and Electronic Influences on Molecular Reactivity and Regioselectivity

The reactivity of this compound is profoundly governed by the steric and electronic properties of its constituent functional groups.

Electron-Withdrawing Effects of Nitro Groups on Aromatic Reactivity

The two nitro groups on the phenyl ring are powerful electron-withdrawing groups. Their presence significantly reduces the electron density of the aromatic ring, which has two major consequences for its reactivity.

Firstly, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The electron-poor nature of the ring repels incoming electrophiles, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult.

Secondly, and more importantly, the ring is highly activated for nucleophilic aromatic substitution (SNAr). byjus.comlibretexts.org The nitro groups, positioned ortho and para to the carbon atom bearing the malonate group, can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgsemanticscholar.orgpearson.com This stabilization lowers the activation energy for nucleophilic attack, making the displacement of a suitable leaving group from the ring feasible. While the malonate group itself is not a typical leaving group, substitution can occur at other positions if a leaving group (like a halogen) is present. The ortho and para positions relative to the nitro groups are the most activated sites for nucleophilic attack. byjus.comquizlet.com

Impact of Steric Congestion on Reaction Efficiencies

Steric hindrance plays a crucial role in moderating the reactivity of the molecule. The dimethyl malonate group is sterically demanding, as is the nitro group at the C2 (ortho) position. This steric congestion can hinder the approach of nucleophiles or other reactants to the aromatic ring and to the ester carbonyls.

In SNAr reactions, for example, bulky nucleophiles may experience significant steric repulsion from the ortho-nitro group and the adjacent malonate substituent, leading to a decrease in reaction rates compared to less hindered substrates. rsc.orgnumberanalytics.com Similarly, the efficiency of reactions involving the ester groups, such as hydrolysis or transesterification, can also be reduced by the steric bulk of the ortho-nitro group, which may partially shield the carbonyl carbons from attack. This steric factor can sometimes be exploited to achieve regioselectivity in reactions where multiple sites are electronically active.

Cycloaddition Reactions and Formation of Complex Ring Systems

While this compound itself is not a typical substrate for cycloaddition reactions, it can be converted into derivatives that readily participate in such transformations, providing a powerful tool for the synthesis of complex ring systems. A key strategy involves transforming the malonate moiety into an alkene, which can then act as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions. wikipedia.orgorganic-chemistry.org

For instance, after hydrolysis and decarboxylation to form 2-(2,4-dinitrophenyl)acetic acid, further transformations could lead to the formation of 2,4-dinitrostyrene. The alkene in this styrene (B11656) derivative is highly electron-deficient due to the strong electron-withdrawing effect of the dinitrophenyl group. This makes it an excellent dienophile for normal-demand Diels-Alder reactions with electron-rich dienes. organic-chemistry.orgmasterorganicchemistry.com The reaction would proceed via a concerted mechanism, forming a new six-membered ring with a high degree of stereochemical control. wikipedia.orgyoutube.com

Table 2: Predicted Reactivity in Diels-Alder Reactions

Reactant 1 (Diene) Reactant 2 (Dienophile) Expected Product
1,3-Butadiene 2,4-Dinitrostyrene 4-(2,4-dinitrophenyl)cyclohexene

Furthermore, visible-light-mediated organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes have been developed, offering a pathway to substituted cyclobutane (B1203170) rings. nih.gov Derivatives of this compound could potentially undergo such reactions, expanding the synthetic utility of this scaffold. Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, could also be envisioned with appropriate derivatives, leading to the formation of complex heterocyclic systems. organic-chemistry.orgresearchgate.net

Applications of Dimethyl 2 2,4 Dinitrophenyl Malonate in Contemporary Organic Synthesis

Role as a Key Synthetic Intermediate and Versatile Building Block

Dimethyl 2-(2,4-dinitrophenyl)malonate serves as a pivotal building block in organic synthesis, primarily due to the unique reactivity conferred by its functional groups. nbinno.com The core of its utility lies in the active methylene (B1212753) group, which is rendered highly acidic by the adjacent ester groups and the dinitrophenyl ring. This allows for easy formation of a carbanion under basic conditions, which can then act as a potent nucleophile in a variety of crucial bond-forming reactions, including alkylations, acylations, and Michael additions. nbinno.com

This compound is a valuable intermediate for introducing carbon substituents with diverse functional groups onto aromatic nitro compounds. researchgate.net The 2,4-dinitrophenyl group itself makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common method for its own synthesis from a halogenated dinitrobenzene derivative and dimethyl malonate. Once incorporated, the malonate moiety can be further manipulated. For example, the ester groups can be hydrolyzed and subsequently decarboxylated, a classic strategy in malonic ester synthesis to produce substituted carboxylic acids. This versatility establishes the compound as an important intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and materials for chemistry applications. researchgate.net

Synthesis of Architecturally Complex Molecules and Advanced Functional Materials

The distinct reactivity of this compound makes it an excellent precursor for architecturally complex molecules. Its ability to participate in cycloaddition reactions, for instance, opens pathways to bicyclic structures. The fundamental reactions enabled by its active methylene group are instrumental in building diverse molecular scaffolds that are foundational to pharmaceuticals and agrochemicals.

Furthermore, the broader class of dimethyl malonate-based compounds bearing different aromatic substituents has been explored for its potential in creating advanced functional materials. researchgate.net Research into organic conjugated molecules incorporating the dimethyl malonate unit has demonstrated their utility as excellent optical functional materials, particularly for anti-blue light applications. researchgate.net These studies highlight the potential for derivatives of this compound to be employed in the development of novel materials with specific photophysical and photochemical properties. researchgate.net

Construction of Stereochemically Defined Quaternary Carbon Centers

A significant challenge in organic synthesis is the construction of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—especially with stereochemical control. This compound and related structures have emerged as valuable tools in this pursuit. Research has demonstrated that the alkylation of nitro-diesters, such as those derived from dimethyl malonate and fluoronitrobenzene, can be a key step in novel synthetic routes. researchgate.net This methodology provides a new avenue for creating heavily crowded all-carbon quaternary centers, a structural motif found in many biologically active natural products. researchgate.net While not always directly involving the 2,4-dinitrophenyl derivative, related copper-catalyzed three-component cross-coupling reactions of terminal alkynes, α-diazo esters, and alkyl halides represent a highly efficient method for constructing these complex centers. nih.gov

Development of Advanced Regioselective Functionalization Methodologies

This compound is intrinsically linked to regioselective functionalization. Its synthesis is often achieved through a highly regioselective nucleophilic aromatic substitution of a malonate diester anion onto a 2-halonitroarene. google.comgoogle.com This process selectively targets the position activated by the nitro groups.

Beyond its formation, the compound is a substrate in advanced regioselective methods. For example, methodologies involving metal-catalyzed C(sp²)−H insertions of malonate metal carbenes have been developed for the late-stage functionalization of complex molecules like azahelicenes. nih.gov By carefully selecting the catalyst, specific C-H bonds can be targeted for functionalization, allowing for the step-by-step, chemo- and regioselective introduction of malonate groups. nih.gov This highlights the potential of the malonate moiety, central to this compound, in sophisticated and precise molecular editing.

Utility in the Synthesis of Diverse Heterocyclic Frameworks (e.g., Oxindoles, Chromeno[2,3-b]pyridines, Pyrazoles)

One of the most powerful applications of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals.

Oxindoles: The synthesis of oxindoles, a privileged scaffold in medicinal chemistry, can be achieved using 2-nitrophenylmalonate diesters. The process typically begins with the reaction of a 2-halonitrobenzene with a malonate diester anion to form the 2-nitroarylmalonate diester. google.comgoogle.com This intermediate is then converted to the oxindole (B195798) through reduction of the nitro group followed by in situ cyclization, hydrolysis, and decarboxylation. google.com This route provides a general method for preparing oxindoles with controlled regiochemistry on the aromatic ring. google.com

Chromeno[2,3-b]pyridines: This compound is a key reactant in the multicomponent synthesis of complex heterocyclic systems like chromeno[2,3-b]pyridines. mdpi.comsemanticscholar.org In a notable example, the transformation of salicylaldehyde, malononitrile (B47326) dimer, and dimethyl malonate in dimethyl sulfoxide (B87167) (DMSO) at room temperature yields dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate in good yield. mdpi.com This multicomponent reaction is highly efficient, forming four new bonds in a single step, and provides access to previously inaccessible heterocyclic frameworks. mdpi.commdpi.com

Table 1: Multicomponent Synthesis of a Chromeno[2,3-b]pyridine Derivative
ReactantsSolventProductYieldReference
Salicylaldehyde, Malononitrile dimer, Dimethyl malonateDMSODimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonateGood mdpi.com

Pyrazoles: Pyrazoles are another important class of heterocycles whose synthesis can involve malonate derivatives. The Knorr pyrazole (B372694) synthesis and related methods often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. hilarispublisher.com The 2,4-dinitrophenyl group can be incorporated by using a dinitrophenylhydrazine or by starting with a dinitrophenyl-substituted dicarbonyl compound. For instance, various 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have been synthesized and evaluated for their biological activities, demonstrating a direct synthetic link. nih.gov

Contributions to Catalysis Research and Ligand Design

The contributions of this compound to catalysis research are multifaceted, spanning its use as a substrate in catalytic reactions and as a precursor to ligand synthesis. The compound's reactivity makes it an ideal substrate for testing and optimizing new catalytic methods, such as iridium-catalyzed reactions.

Furthermore, its role in synthesizing heterocyclic frameworks like pyrazoles is directly relevant to ligand design. Pyrazole and triazole rings are common structural motifs in ligands used in coordination chemistry, particularly in the development of pincer ligands for reduction catalysis. By providing a synthetic route to functionalized pyrazoles, this compound contributes indirectly to the development of new catalysts with tailored steric and electronic properties. nih.gov The development of selective catalytic reactions, such as the Rhodium-catalyzed C-H functionalization involving malonate carbenes, also relies on the interplay between the metal center and its coordinating ligands, an area to which malonate chemistry is closely linked. nih.gov

Computational and Theoretical Chemistry Investigations of Dimethyl 2 2,4 Dinitrophenyl Malonate

Density Functional Theory (DFT) for Molecular Structure and Electronic Structure Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries and electronic structures. researchgate.net For Dimethyl 2-(2,4-dinitrophenyl)malonate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to determine its optimized three-dimensional structure. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformational preferences.

Theoretical calculations for related compounds, such as dimethyl malonate, have been performed at various levels of theory, including DFT(B3LYP)/6-311++G**, to predict stable conformers and their relative energies. researchgate.net Similar approaches for this compound would elucidate the spatial arrangement of the dinitrophenyl ring relative to the malonate moiety, which is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the malonate portion, which is relatively electron-rich. In contrast, the LUMO is anticipated to be centered on the 2,4-dinitrophenyl ring, which is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. researchgate.net This distribution indicates that the molecule would likely act as an electrophile at the aromatic ring and potentially as a nucleophile at the malonate carbon after deprotonation. The analysis of the Molecular Electrostatic Potential (MEP) surface would further complement this, visually identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. dntb.gov.ua

Table 1: Illustrative Frontier Orbital Energies for this compound The following data is representative of typical DFT calculation outputs and is for illustrative purposes.

ParameterEnergy (eV)Likely Localization
HOMO-7.52Malonate Moiety
LUMO-3.452,4-Dinitrophenyl Ring
HOMO-LUMO Gap (ΔE)4.07N/A

DFT calculations are instrumental in predicting the regioselectivity of chemical reactions by evaluating the energies of potential intermediates and transition states for different reaction pathways. researchgate.net For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient aromatic ring.

The 2,4-dinitrophenyl group strongly activates the ring towards such attacks. Computational modeling can determine the most likely site of attack by a nucleophile (e.g., at the carbon bearing a nitro group or other positions). By calculating the activation energy barriers for each possible pathway, the kinetically favored product can be identified. The pathway with the lowest activation energy corresponds to the most probable reaction route, thus predicting the regioselectivity.

Quantum Chemical Studies on Reaction Mechanisms and Transition State Theory

Quantum chemical methods are essential for elucidating detailed reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. Transition State Theory (TST) then uses the properties of the transition state to calculate reaction rates.

For reactions involving this compound, such as its synthesis or subsequent transformations, quantum chemical calculations can validate proposed mechanisms. mdpi.com For example, in a multicomponent reaction leading to a more complex heterocyclic system, DFT can be used to model each step: the initial Michael addition, subsequent cyclizations, and isomerizations. mdpi.com Locating the transition state for each elementary step and calculating the corresponding energy barrier provides a comprehensive understanding of the reaction kinetics and mechanism.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Intermolecular Forces

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. scholaris.ca MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and intermolecular interactions evolve. mdpi.com

For this compound, MD simulations could be employed to study its behavior in different environments, such as in various solvents or in the solid state. These simulations can provide insights into:

Conformational Dynamics: How the dihedral angles between the aromatic ring and the malonate group fluctuate over time.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as π-π stacking between the dinitrophenyl rings of adjacent molecules or hydrogen bonding with solvent molecules. rutgers.edu

Solvation Structure: The arrangement of solvent molecules around the solute, forming a solvation shell.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com

Theoretical Modeling of Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. Theoretical models are used to incorporate the effects of the solvent into quantum chemical calculations. researchgate.net The most common approaches are implicit and explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit model where the solvent is treated as a continuous medium with a specific dielectric constant. dntb.gov.ua This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure, geometry, and the energetics of a reaction.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in directing a reaction pathway.

For reactions of this compound, modeling solvent effects is critical for obtaining results that are comparable to experimental observations. For instance, the stability of charged intermediates in an SNAr reaction would be significantly different in a polar versus a nonpolar solvent, and these effects can be effectively modeled using computational methods.

Advanced Analytical Techniques for Comprehensive Elucidation and Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Dimethyl 2-(2,4-dinitrophenyl)malonate provides a distinct fingerprint of its hydrogen atoms. The spectrum is characterized by signals corresponding to the methoxy (B1213986) protons, the single methine proton, and the three aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent ester and dinitrophenyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. The spectrum for this compound clearly shows signals for the methoxy carbons, the methine carbon, the two ester carbonyl carbons, and the distinct carbons of the dinitrophenyl ring. The downfield shifts of the aromatic carbons are characteristic of a ring system substituted with strongly electron-withdrawing nitro groups.

Interactive Data Table: NMR Spectral Data
¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment
8.84d1H2.6Ar-H
8.52dd1H8.8, 2.6Ar-H
7.91d1H8.8Ar-H
5.43s1H-Malonate CH
3.82s6H-2 x OCH₃
¹³C NMR Data
Chemical Shift (δ) ppm Assignment
164.5C=O
148.1Ar-C
140.1Ar-C
130.4Ar-CH
127.8Ar-CH
121.3Ar-CH
53.8OCH₃
51.2Malonate CH

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₁₁H₁₀N₂O₈), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. This technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, fragmentation analysis within the mass spectrometer provides valuable structural information. Under ionization, the molecule can break apart into smaller, characteristic fragment ions, offering clues about the connectivity of its constituent parts.

Interactive Data Table: HRMS Data
Parameter Value
Molecular Formula C₁₁H₁₀N₂O₈
Calculated Monoisotopic Mass 314.0437 u
Observed Mass (example) 314.0435 u
Ionization Mode ESI- / ESI+

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. Strong absorptions corresponding to the carbonyl (C=O) stretch of the ester groups are prominent. Additionally, characteristic intense peaks confirm the presence of the nitro (NO₂) groups, and other bands indicate the C-O bonds of the esters and the aromatic ring structure.

Interactive Data Table: Key IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group
~1740C=O StretchEster Carbonyl
~1530Asymmetric NO₂ StretchNitro Group
~1350Symmetric NO₂ StretchNitro Group
~1250C-O StretchEster
~3100C-H StretchAromatic

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. For this compound, this analysis would confirm the relative orientations of the malonate and dinitrophenyl moieties and provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction or to quickly check the purity of a sample. A spot of the compound on a silica (B1680970) plate will travel a certain distance relative to the solvent front, a value known as the retention factor (Rf). The presence of a single spot indicates a likely pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used to separate, identify, and quantify each component in a mixture. For this compound, an HPLC analysis would produce a chromatogram where a pure sample yields a single, sharp peak at a specific retention time. The area under this peak is proportional to the concentration of the compound, allowing for highly accurate purity determination (e.g., >99%).

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. The presence of chromophores—parts of a molecule that absorb light—gives rise to a characteristic spectrum. The 2,4-dinitrophenyl group in the molecule is a strong chromophore due to its extended system of conjugated π-electrons and nitro groups. The UV-Vis spectrum would be expected to show intense absorption bands corresponding to π→π* and n→π* electronic transitions within this aromatic system. Analysis of the absorption maxima (λmax) can provide insights into the extent of electronic conjugation within the molecule.

Green Chemistry Principles and Sustainable Practices in Synthesis of Dimethyl 2 2,4 Dinitrophenyl Malonate

Design for Enhanced Atom Economy and Step Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. scranton.edukccollege.ac.inrsc.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste. langholmandcanonbieschools.dumgal.sch.uk

The common synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate involves the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with dimethyl malonate in the presence of a base. The theoretical atom economy for this substitution reaction can be calculated as follows:

Reaction: C₆H₃ClN₂O₄ + C₅H₈O₄ → C₁₁H₁₀N₂O₈ + HCl

The calculation demonstrates that even under ideal stoichiometric conditions, a portion of the reactant mass is converted into a byproduct (in this case, modeled as HCl, which would be neutralized by the base to form a salt), thus lowering the atom economy from the theoretical maximum of 100%.

Interactive Data Table: Atom Economy Calculation

Reactant/Product Chemical Formula Molecular Weight (g/mol) Role
1-Chloro-2,4-dinitrobenzene C₆H₃ClN₂O₄ 202.55 Reactant
Dimethyl malonate C₅H₈O₄ 132.12 Reactant
Total Reactant Mass 334.67
This compound C₁₁H₁₀N₂O₈ 298.21 Desired Product
Hydrogen Chloride (byproduct) HCl 36.46 Byproduct
Atom Economy (%) 89.1% (MW of Product / Total MW of Reactants) * 100

Selection of Environmentally Benign Solvent Systems

Solvents often constitute the largest mass component of a reaction mixture and are a primary source of waste and environmental concern. nih.gov Traditional SNAr reactions frequently employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN), which have associated toxicity and disposal issues. unimi.itacsgcipr.org Greener alternatives are actively being sought to replace these hazardous solvents. nih.gov

For the synthesis of aryl malonates, exploring alternative solvent systems is crucial. Research has highlighted several greener options:

PEG-400 (Polyethylene glycol): A non-toxic, biodegradable, and non-volatile solvent that has been used successfully for SNAr reactions, sometimes enabling completion in minutes. nih.gov

Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is a promising substitute for DMF and NMP. unimi.itresearchgate.net It is biodegradable and has a better safety profile, although its stability in the presence of strong bases requires careful consideration of reaction times. unimi.itresearchgate.net

Water: When possible, water is an ideal green solvent. The use of additives like hydroxypropyl methylcellulose (B11928114) (HPMC) can enable SNAr reactions to proceed under mild, aqueous conditions. rsc.org

The selection of a solvent should be guided by its efficiency, safety profile, environmental impact, and recyclability.

Interactive Data Table: Comparison of Solvents for SNAr Reactions

Solvent Type Source Key Advantages Potential Issues
DMF Polar Aprotic Petroleum High solvency, well-established Reprotoxic, high boiling point
DMSO Polar Aprotic Petroleum High solvency, accelerates SNAr Difficult to remove, byproduct issues
Dichloromethane Chlorinated Petroleum Good solvent, easy to remove Carcinogen, environmental hazard
PEG-400 Neoteric Petroleum/Bio-waste Non-toxic, biodegradable, efficient nih.gov High viscosity, water-soluble
Cyrene™ Bio-based Renewable (Cellulose) Biodegradable, non-toxic unimi.itresearchgate.net Can polymerize with base unimi.itresearchgate.net
Water with HPMC Aqueous Natural Safest solvent, sustainable rsc.org Substrate solubility may be limited rsc.org

Development of Catalyst-Free or Mildly Catalyzed Reaction Protocols

The SNAr synthesis of this compound requires a base to deprotonate the dimethyl malonate, forming the active nucleophile. Traditionally, strong, stoichiometric bases like sodium hydride (NaH) are used, which pose significant safety risks and generate stoichiometric salt waste.

A greener approach focuses on using milder bases or developing catalytic systems. acs.orgorganic-chemistry.orgnih.gov

Mild Inorganic Bases: Using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective and safer than hydrides.

Copper-Catalyzed Systems: Research has shown that copper(I) iodide (CuI), in combination with ligands such as 2-phenylphenol (B1666276) or 2-picolinic acid, can effectively catalyze the arylation of malonates under mild conditions, even at room temperature. acs.orgorganic-chemistry.orgnih.gov These methods expand the substrate scope and avoid the need for highly activated aryl halides.

Catalyst-Free Protocols: For highly activated substrates like 1-chloro-2,4-dinitrobenzene, the reaction can sometimes proceed without a catalyst, relying only on a base and thermal energy. datapdf.com Optimizing conditions to enable a catalyst-free pathway at lower temperatures would be a significant green advancement. Directed SNAr reactions have also been developed that proceed at room temperature without strong electron-withdrawing groups, though these often require specific directing groups on the substrate. rsc.org

Adopting protocols that operate at lower temperatures and with catalytic rather than stoichiometric reagents reduces energy consumption and minimizes waste. researchgate.net

Strategies for Minimizing Waste Generation

Waste minimization is a critical goal of green chemistry and is intrinsically linked to atom economy, solvent choice, and reaction efficiency. google.com In the synthesis of this compound, waste is generated from several sources:

Byproducts: The displaced halide and the neutralized base form a salt (e.g., NaCl), which must be separated and disposed of.

Solvents: Solvents used for the reaction and subsequent purification (e.g., column chromatography) contribute significantly to the waste stream.

Unreacted Starting Materials: Inefficient reactions with low yields result in waste from unconsumed reactants. scranton.edu

Strategies to mitigate waste include:

Optimizing Reaction Conditions: Maximizing the reaction yield reduces the amount of unreacted starting materials and byproducts per unit of product.

Solvent Reduction and Recycling: Choosing solvents that can be easily recovered and reused, or implementing solvent-free reaction conditions, drastically cuts down on waste.

Avoiding Stoichiometric Reagents: Using catalytic systems instead of stoichiometric reagents (e.g., catalytic base or copper catalyst instead of a full equivalent of a strong base) reduces inorganic salt waste. acs.orgorganic-chemistry.org

Streamlining Purification: Developing processes that yield a product pure enough to be isolated by simple precipitation and washing, rather than requiring resource-intensive chromatography, is highly desirable. researchgate.net

Adoption of Multicomponent Reactions (MCRs) as Sustainable Synthetic Tools

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are inherently green and sustainable. semanticscholar.org They exhibit high atom, step, and pot economies, reducing the need for multiple reaction steps, intermediate purifications, solvent usage, and energy consumption. semanticscholar.org

While a direct MCR for this compound is not standard, dimethyl malonate is a versatile building block frequently used in MCRs to construct complex molecular architectures. semanticscholar.orgresearchgate.net For example, MCRs involving salicylaldehydes, dimethyl malonate, and various nitrogen sources have been developed to efficiently synthesize complex heterocyclic systems in a single step. semanticscholar.org These transformations highlight the potential for designing novel, convergent synthetic routes.

The principles of MCRs encourage chemists to think creatively about synthetic design. A hypothetical MCR approach could potentially combine an activated benzene (B151609) derivative, a malonate equivalent, and other functionalities in one pot, offering a more sustainable alternative to traditional linear syntheses. The adoption of such strategies represents a forward-thinking approach to minimizing the environmental footprint of chemical synthesis.

Kinetic and Thermodynamic Investigations of Reactions Involving Dimethyl 2 2,4 Dinitrophenyl Malonate

Determination of Reaction Rates and Kinetic Control Regimes

A key aspect of such an investigation would be the determination of whether a reaction is under kinetic or thermodynamic control. jackwestin.comlibretexts.org Kinetic control occurs when the product that is formed fastest is the major product, which is often favored at lower temperatures. libretexts.org Thermodynamic control, on the other hand, leads to the most stable product being the major product and is typically favored at higher temperatures where the reaction is reversible. libretexts.org Without experimental data, it is not possible to specify the conditions that would favor one regime over the other for reactions of Dimethyl 2-(2,4-dinitrophenyl)malonate.

A hypothetical data table for a reaction of this compound with a generic nucleophile "Nu" might look like this:

Temperature (°C)Initial Rate (M/s)Rate Constant (k)Major ProductControl Regime
0Data Not AvailableData Not AvailableData Not AvailableKinetic (Hypothetical)
25Data Not AvailableData Not AvailableData Not AvailableMixed (Hypothetical)
50Data Not AvailableData Not AvailableData Not AvailableThermodynamic (Hypothetical)

Analysis of Thermodynamic Stability of Reaction Products and Equilibrium Dynamics

The thermodynamic stability of the products of a reaction involving this compound would be assessed by measuring the equilibrium constant (Keq) of the reaction. A large Keq would indicate that the products are significantly more stable than the reactants at equilibrium. The Gibbs free energy change (ΔG) of the reaction, which can be calculated from the equilibrium constant, would provide a quantitative measure of the spontaneity of the reaction.

The dinitrophenyl group is a strong electron-withdrawing group, which would influence the stability of any reaction intermediates and products. doubtnut.com For example, in a nucleophilic aromatic substitution reaction, the resulting product would have the nucleophile attached to the aromatic ring. The thermodynamic stability of this product would depend on the nature of the nucleophile and the reaction conditions.

Influence of Reaction Conditions on Kinetic vs. Thermodynamic Product Distribution

Reaction conditions such as temperature, solvent, and the nature of the nucleophile play a crucial role in determining whether a reaction is under kinetic or thermodynamic control. jackwestin.com For instance, lower temperatures and short reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow for the equilibration of products, favoring the thermodynamic product. wikipedia.org

The choice of solvent can also have a significant impact. Polar aprotic solvents, for example, can accelerate SNAr reactions by solvating the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion. In the context of this compound, a systematic study varying these conditions would be necessary to map out the product distribution landscape.

A hypothetical table illustrating these influences could be:

Temperature (°C)SolventReaction Time (h)Kinetic Product (%)Thermodynamic Product (%)
0Acetonitrile (B52724)1Data Not AvailableData Not Available
25Acetonitrile24Data Not AvailableData Not Available
80Toluene1Data Not AvailableData Not Available
80Toluene24Data Not AvailableData Not Available

Detailed Mechanistic Kinetic Studies and Characterization of Reaction Intermediates

Mechanistic studies would aim to elucidate the step-by-step pathway of a reaction. For nucleophilic aromatic substitution on the dinitrophenyl ring, the accepted mechanism generally involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Detailed kinetic studies would involve looking for evidence of such intermediates, for example, by using spectroscopic techniques to observe them directly or by studying the effect of substituents on the reaction rate to infer the nature of the transition state.

The rate-determining step of the SNAr mechanism can be either the formation of the Meisenheimer complex or the departure of the leaving group. semanticscholar.org Kinetic isotope effect studies could be employed to probe the transition state structure and determine the rate-limiting step for a specific reaction of this compound.

Factors Impacting Reaction Yields, Including Competing Pathways and Byproduct Formation

The yield of a desired product in a chemical reaction can be affected by several factors, including the presence of competing reaction pathways and the formation of byproducts. In reactions of this compound, potential side reactions could include reactions at the malonate ester functionality or polysubstitution on the aromatic ring, depending on the reaction conditions and the stoichiometry of the reactants.

For example, a strong base could potentially deprotonate the acidic C-H bond of the malonate group, leading to side reactions. Similarly, under harsh conditions, the nitro groups on the aromatic ring could be reduced. A thorough study would involve the identification and quantification of any byproducts formed under various reaction conditions to optimize the yield of the desired product.

Historical Perspectives and the Evolution of Scientific Inquiry into Dimethyl 2 2,4 Dinitrophenyl Malonate

Seminal Studies on the Reactivity of Nitroarenes with Carbanions

The foundation for understanding the formation of Dimethyl 2-(2,4-dinitrophenyl)malonate was laid in the late 19th and early 20th centuries with pioneering investigations into the reactions of electron-deficient aromatic compounds. These early studies, while not focused on this specific malonate derivative, were crucial in establishing the fundamental principles of nucleophilic aromatic substitution (SNAr).

In 1900, C. L. Jackson and F. N. Gazzolo reported their observations on the reactions of trinitroanisole with sodium methoxide (B1231860), proposing a quinoid structure for the resulting colored product. This was a significant step in conceptualizing the interaction between a nucleophile and an electron-poor aromatic ring. Building on this, in 1902, Jakob Meisenheimer provided more definitive evidence for the formation of stable adducts between nitroarenes and nucleophiles. He demonstrated that by acidifying the reaction product, the starting material could be recovered, indicating the formation of a reversible 1:1 adduct. These intermediates, now known as Meisenheimer complexes , are critical to the currently accepted mechanism of nucleophilic aromatic substitution. thieme-connect.de

These seminal works established that the presence of strongly electron-withdrawing groups, such as nitro groups, on an aromatic ring makes it susceptible to attack by nucleophiles. The carbanion generated from dimethyl malonate is a soft nucleophile that readily attacks the electron-deficient ring of a 2,4-dinitrobenzene derivative. The stability of the resulting Meisenheimer complex is a key factor in the facility of this reaction. The negative charge from the attacking nucleophile is delocalized over the aromatic ring and is particularly stabilized by the ortho and para nitro groups through resonance.

Refinement of Mechanistic Understanding, Including the Reassessment of Reported Intermediates

The initial proposals of Meisenheimer and his contemporaries provided a robust framework for understanding the SNAr mechanism. For many years, the stepwise addition-elimination mechanism, proceeding through a distinct Meisenheimer intermediate, was the universally accepted model for the formation of compounds like this compound. nih.gov In this two-step process, the nucleophile first adds to the aromatic ring to form the Meisenheimer complex. In the second, typically slower step, a leaving group is expelled, and aromaticity is restored.

However, more recent investigations, aided by advanced computational and spectroscopic techniques, have led to a more nuanced understanding of the SNAr mechanism. While the existence of Meisenheimer complexes is undisputed, particularly for highly electron-deficient systems, there is growing evidence that not all SNAr reactions proceed through a stable, observable intermediate. springernature.com Some studies now suggest that certain SNAr reactions may occur via a concerted mechanism, where the bond to the nucleophile is formed concurrently with the breaking of the bond to the leaving group. nih.gov

This has led to the concept of a mechanistic continuum, where the reaction can range from a fully stepwise process with a well-defined intermediate to a fully concerted one, depending on the specific reactants and reaction conditions. rsc.orgnih.gov Factors such as the nature of the nucleophile, the leaving group, and the solvent can all influence where a particular reaction falls on this spectrum. For the reaction of a malonate carbanion with a 2,4-dinitrobenzene system, the high stability of the potential Meisenheimer complex strongly favors a stepwise mechanism.

Pivotal Discoveries and Innovations in Synthetic Methodologies

The classical approach to forming this compound involves the reaction of a 2,4-dinitrobenzene derivative bearing a good leaving group (such as a halogen) with the carbanion of dimethyl malonate. The presence of the two nitro groups is essential for activating the ring towards nucleophilic attack. chemrxiv.org

A significant breakthrough in the synthesis of arylated organic compounds from nitroarenes was the development of the Vicarious Nucleophilic Substitution (VNS) of hydrogen by Mieczysław Mąkosza and Jerzy Winiarski in 1987. wikipedia.org This powerful methodology allows for the direct replacement of a hydrogen atom on an electron-deficient aromatic ring with a carbon substituent. organic-chemistry.orgnih.gov In the context of preparing compounds like this compound, the VNS reaction offers a powerful alternative to the classical SNAr approach.

The VNS reaction typically involves the reaction of a nitroarene with a carbanion that possesses a leaving group on the carbanionic carbon. The reaction proceeds through the formation of an adduct, followed by a base-induced β-elimination of the leaving group to afford the substituted product. arkat-usa.org This methodology has greatly expanded the toolkit for the synthesis of highly functionalized aromatic compounds.

More recently, innovative methods for the synthesis of this compound have continued to emerge. For instance, a 2022 study demonstrated the ipso-nucleophilic substitution of 2,4-dinitrobenzene sulfonic acid with active methylene (B1212753) compounds, including dimethyl malonate, to form the desired product in good to excellent yields under mild, transition-metal-free conditions. This method highlights the ongoing refinement of synthetic strategies for this class of compounds.

Below is an interactive data table summarizing key aspects of the synthetic methodologies discussed:

MethodSubstrateReagentKey Feature
Classical SNAr 2,4-DinitrohalobenzeneDimethyl malonate carbanionRequires a good leaving group on the aromatic ring.
Vicarious Nucleophilic Substitution (VNS) 1,3-DinitrobenzeneA carbanion with a leaving group at the α-positionDirect replacement of a hydrogen atom.
Ipso-Substitution 2,4-Dinitrobenzene sulfonic acidDimethyl malonateUtilizes a sulfonate as the leaving group under mild conditions.

Future Research Directions and Emerging Paradigms for Dimethyl 2 2,4 Dinitrophenyl Malonate Research

Development of Novel and Efficient Synthetic Routes with Advanced Catalytic Systems

The synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the malonate enolate displaces a suitable leaving group (often a halide) from a 2,4-dinitrobenzene precursor. While effective, future research will likely focus on enhancing the efficiency, selectivity, and sustainability of this transformation.

A primary avenue for exploration is the development of advanced catalytic systems. While SNAr reactions are often performed under base-catalyzed conditions, the use of transition metal catalysts or organocatalysts could offer milder reaction conditions and improved yields. For instance, palladium-catalyzed C-C bond-forming reactions have proven highly effective for creating aryl-alkane linkages and could be adapted for this specific synthesis. researchgate.netnih.gov The development of multifunctional catalysts, such as dipeptide-derived phosphonium (B103445) salts that utilize hydrogen bonding and electrostatic interactions, could provide high enantioselectivity if chiral variants of the target compound were desired. organic-chemistry.org Furthermore, phase-transfer catalysis presents an efficient method for generating the malonate nucleophile under mild, heterogeneous conditions, potentially simplifying product purification and reducing waste. frontiersin.org

Future work should aim to broaden the substrate scope and functional group tolerance, allowing for the synthesis of a wider library of substituted dinitrophenyl malonates. The goals for these novel routes are summarized below:

Research GoalPotential Catalytic ApproachExpected Benefits
Increased Yield & PurityPalladium Cross-Coupling, OrganocatalysisHigher efficiency, reduced side products
Milder Reaction ConditionsPhase-Transfer CatalysisEnergy savings, greater functional group tolerance
EnantioselectivityChiral Multifunctional CatalystsAccess to optically active compounds for biological applications
Simplified PurificationImmobilized Catalysts, Heterogeneous SystemsReduced solvent use, easier catalyst recycling

In-Depth Mechanistic Investigations Utilizing State-of-the-Art Experimental and Computational Techniques

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process via a stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgresearchgate.net The highly electron-deficient nature of the 2,4-dinitrophenyl ring makes it particularly adept at stabilizing this intermediate. rsc.org However, recent studies have shown that some SNAr reactions can proceed through a concerted mechanism, bypassing a stable intermediate entirely. nih.gov

Future research should focus on elucidating the precise mechanism for the reaction of dimethyl malonate with 2,4-dinitrobenzene derivatives. State-of-the-art experimental techniques, such as kinetic isotope effect (KIE) studies, can help determine whether the reaction is stepwise or concerted. rsc.org In-situ spectroscopic monitoring (e.g., NMR, IR) can be employed to detect and characterize any transient intermediates.

Computational chemistry offers a powerful complementary tool. researchgate.net Density Functional Theory (DFT) calculations can be used to:

Model the potential energy surface of the reaction.

Calculate the activation energies for both stepwise and concerted pathways. nih.gov

Characterize the geometry and electronic structure of transition states and intermediates.

Assess the influence of solvent, base, and catalyst on the reaction mechanism.

A detailed understanding of the reaction mechanism is crucial for rational optimization of synthetic protocols and for predicting the reactivity of related substrates.

Expansion of Synthetic Applications in Drug Discovery, Agrochemistry, and Materials Science

While specific applications for this compound are not yet widely established, its chemical structure suggests significant potential as a versatile building block in several fields.

Drug Discovery: Malonates are fundamental precursors in the synthesis of a wide range of heterocyclic compounds, such as barbiturates and pyrimidines, which are important scaffolds in medicinal chemistry. nih.gov The dinitrophenyl moiety can be chemically modified, for instance, by reducing the nitro groups to amines, which can then be further functionalized. This could provide a pathway to novel pharmaceutical agents.

Agrochemistry: Nitroaromatic compounds have a long history of use in the agrochemical industry as pesticides and herbicides. nih.gov Research could be directed towards synthesizing derivatives of this compound and screening them for biological activity, while carefully considering their environmental impact.

Materials Science: The electron-deficient dinitrophenyl ring imparts interesting electronic properties. Derivatives could be explored for applications in organic electronics, as components of dyes, or as building blocks for novel polymers with specific thermal or optical properties.

The malonate portion of the molecule offers a handle for a variety of subsequent chemical transformations, including decarboxylation, alkylation, and cyclocondensation reactions, making it a highly adaptable synthetic intermediate. nih.govresearchgate.net

Continued Emphasis on Environmentally Sustainable Synthetic Methodologies

In line with the principles of green chemistry, future synthetic work on this compound must prioritize sustainability. cambridgescholars.com The challenges posed by many nitroaromatic compounds, including their environmental persistence and potential toxicity, underscore the need for cleaner production methods. nih.govnih.gov

Key areas for development include:

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) like DMSO or DMF with greener alternatives such as ionic liquids, deep eutectic solvents, or even water.

Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption. cambridgescholars.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Biocatalysis: Exploring enzymatic C-C bond formation, which offers impeccable selectivity under mild, aqueous conditions, could represent a long-term goal for a truly sustainable synthesis. nih.gov

The development of catalytic systems that can be easily separated from the reaction mixture and recycled is also a critical aspect of creating a sustainable and cost-effective synthetic process. cambridgescholars.com

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Beyond mechanistic studies, advanced computational modeling can be a powerful tool for predicting the reactivity of this compound and for the rational design of new derivatives with tailored properties. researchgate.net

Computational approaches can be used to:

Predict Reaction Outcomes: By modeling the interaction of the compound with various reagents, it may be possible to predict the feasibility and selectivity of subsequent transformations.

Calculate Physicochemical Properties: Properties such as molecular orbital energies (HOMO/LUMO), dipole moment, and electrostatic potential can be calculated to understand the molecule's electronic behavior. researchgate.net

Guide Derivative Design: Before undertaking laborious laboratory synthesis, computational screening can identify derivatives with desired electronic or steric properties for specific applications in materials science or as enzyme inhibitors. This approach is integral to the rational design of new molecules, for example, in the creation of artificial metabolic pathways. nih.gov

This in-silico approach can significantly accelerate the research and development cycle, saving time and resources by focusing experimental efforts on the most promising candidates.

Exploration of Utility as a Photoaffinity Label or Chemical Probe in Proteomics and Kinase Assays

The dinitrophenyl (DNP) group is a well-established moiety in chemical biology. It is known to act as a fluorescence quencher and has been incorporated into fluorogenic probes. nih.gov This opens up the exciting possibility of using this compound as a scaffold for developing chemical probes.

Proteomics and Chemical Probes: The DNP group can be recognized by anti-DNP antibodies, allowing for immunoprecipitation and identification of labeled proteins. nih.gov By incorporating a reactive group or a photoactivatable moiety (turning it into a photoaffinity label), derivatives of the compound could be used to covalently label proteins in complex biological systems, aiding in the discovery of new drug targets. biorxiv.org

Kinase Assays: Kinase assays are crucial in drug discovery for identifying inhibitors of these key cellular enzymes. nih.govnih.gov A probe based on this compound could potentially be designed to bind to the ATP-binding site of a kinase. The DNP group could act as a quencher for a tethered fluorophore, with binding events leading to a measurable change in fluorescence, providing a tool for high-throughput screening of kinase inhibitors.

This research direction bridges synthetic chemistry with chemical biology, highlighting the potential for this compound to become a valuable tool for studying complex biological processes.

Methodological Approaches for Resolving Contradictory Data in Literature (e.g., Environmental Persistence)

Nitroaromatic compounds are often flagged for their environmental persistence and potential ecological impact. nih.govresearchgate.net While specific data for this compound may be scarce, it is foreseeable that as the compound is studied more extensively, conflicting data on aspects like its environmental fate could emerge.

A proactive, robust methodological framework is essential to address and resolve such discrepancies. This framework should include:

Standardized Analytical Protocols: Establishing and adhering to validated analytical methods (e.g., HPLC, GC-MS) for quantifying the compound in various environmental matrices (soil, water, sediment).

Controlled Degradation Studies: Conducting systematic studies on both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) degradation pathways under controlled, reproducible laboratory conditions that mimic different environmental scenarios.

Metabolite Identification: Utilizing high-resolution mass spectrometry and NMR to identify degradation products, which is crucial for understanding the complete environmental fate and assessing the toxicity of any breakdown products.

Inter-laboratory Comparison: Promoting round-robin studies where different laboratories analyze the same samples to ensure the reproducibility and reliability of analytical data.

By establishing these rigorous methodologies, the scientific community can build a clear and consistent understanding of the compound's environmental profile, enabling accurate risk assessment and informed decisions regarding its use and handling.

Q & A

Q. Table 1: Comparison of Synthetic Routes

ParameterLab-Scale (Bench) Industrial-Scale
Reaction Time24–48 hours8–12 hours (flow reactor)
Yield60–70%70–75%
Purification MethodColumn ChromatographyCrystallization
Purity>95%>98%

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureKey ModificationObserved Activity
Dimethyl 2-allylmalonateNo dinitrophenyl groupNo anticancer activity
Diethyl analog (ethyl esters)Ethyl esters increase lipophilicityEnhanced antimicrobial efficacy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.